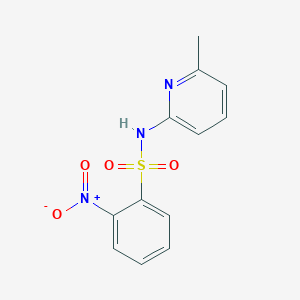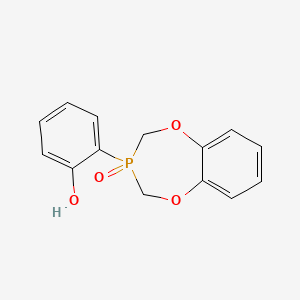![molecular formula C15H11ClN4O3S B6004041 N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6004041.png)
N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, also known as 5-nitro-2-(4-chlorophenylsulfanyl) benzimidazole-1-acetamide (NCPT), is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of NCPT involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. NCPT binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
NCPT has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. NCPT also exhibits anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. Additionally, NCPT has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
NCPT has several advantages for lab experiments, including its low toxicity, high selectivity towards cancer cells, and potent cytotoxicity. However, NCPT also has some limitations, including its low solubility in water and its potential for degradation in biological systems. These limitations can be overcome through the use of appropriate solvents and formulation strategies.
Zukünftige Richtungen
There are several future directions for research on NCPT, including the development of novel analogs with improved pharmacological properties, the investigation of its potential for combination therapy with other anticancer agents, and the exploration of its mechanism of action in different cancer types. Additionally, further studies are needed to evaluate the safety and efficacy of NCPT in preclinical and clinical trials.
Conclusion:
In conclusion, NCPT is a promising chemical compound with potential therapeutic applications in cancer treatment, antifungal activity, and antimicrobial activity. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the induction of apoptosis and cell death in cancer cells. NCPT has several advantages for lab experiments, including its low toxicity, high selectivity towards cancer cells, and potent cytotoxicity. However, further research is needed to fully understand its pharmacological properties and potential for clinical use.
Synthesemethoden
NCPT can be synthesized through a multistep process involving the reaction of 4-chloronitrobenzene with thiourea followed by the reaction with ethyl-2-bromoacetate. The final product is obtained through the hydrolysis of the ethyl ester with sodium hydroxide. The synthesis method has been optimized and modified to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
NCPT has shown potential in various scientific research applications, including cancer treatment, antifungal activity, and antimicrobial activity. Studies have shown that NCPT exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. NCPT has also been shown to inhibit the growth of fungi and bacteria, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3S/c16-9-1-3-10(4-2-9)17-14(21)8-24-15-18-12-6-5-11(20(22)23)7-13(12)19-15/h1-7H,8H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKOSFODXCPDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{1-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B6003960.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6003968.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B6003971.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6003980.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6003996.png)
![3-[2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B6004016.png)

![4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpentyl)morpholine](/img/structure/B6004030.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B6004032.png)

![1-[2-methoxy-6-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6004042.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(methylthio)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6004054.png)
![7-(2,2-dimethylpropyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6004057.png)
![1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6004060.png)